5-(pyridin-4-yl)pyrrolidin-2-one 5-(pyridin-4-yl)pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 1824383-45-0
VCID: VC11500531
InChI:
SMILES:
Molecular Formula: C9H10N2O
Molecular Weight: 162.2

5-(pyridin-4-yl)pyrrolidin-2-one

CAS No.: 1824383-45-0

Cat. No.: VC11500531

Molecular Formula: C9H10N2O

Molecular Weight: 162.2

Purity: 95

* For research use only. Not for human or veterinary use.

5-(pyridin-4-yl)pyrrolidin-2-one - 1824383-45-0

Specification

CAS No. 1824383-45-0
Molecular Formula C9H10N2O
Molecular Weight 162.2

Introduction

Structural and Chemical Characteristics

Core Structure and Molecular Properties

The parent compound, 5-(pyridin-4-yl)pyrrolidin-2-one, consists of a five-membered lactam ring (pyrrolidin-2-one) fused with a pyridine moiety at the 5-position. The pyrrolidinone ring provides a rigid framework with hydrogen-bonding capability via the carbonyl group, while the pyridinyl substituent introduces aromaticity and potential π-π stacking interactions .

Molecular Formula: C9H10N2O\text{C}_9\text{H}_{10}\text{N}_2\text{O}
Molecular Weight: 162.19 g/mol (theoretical)
IUPAC Name: 5-(pyridin-4-yl)pyrrolidin-2-one

Derivatives of this scaffold often feature additional substituents that modulate physicochemical and pharmacological properties. For example, 4-(aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one (PubChem CID: 122360503) includes a methyl group at the 1-position and an aminomethyl group at the 4-position, yielding a molecular weight of 205.26 g/mol .

Stereochemical Considerations

The stereochemistry of substituents on the pyrrolidinone ring significantly influences biological activity. For instance, the (4R,5S)-configured derivative of 4-(aminomethyl)-5-(pyridin-3-yl)pyrrolidin-2-one demonstrates distinct binding affinities compared to its enantiomers . X-ray crystallography of related compounds confirms that substituent positioning alters intermolecular interactions with target proteins .

Synthetic Methodologies

Donor–Acceptor Cyclopropane-Based Synthesis

A robust method for synthesizing 1,5-disubstituted pyrrolidin-2-ones involves the reaction of donor–acceptor (DA) cyclopropanes with amines. For example, dimethyl 2-arylcyclopropane-1,1-dicarboxylates react with anilines or benzylamines under Lewis acid catalysis (e.g., Ni(ClO4_4)2_2) to form pyrrolidinone derivatives .

Key Steps:

  • Ring-Opening: DA cyclopropanes undergo nucleophilic attack by amines, facilitated by Lewis acids.

  • Lactamization: Intramolecular cyclization forms the pyrrolidinone core.

  • Functionalization: Subsequent saponification and thermolysis remove ester groups, yielding target compounds .

Example Synthesis:
Dimethyl 2-(4-methylphenyl)cyclopropane-1,1-dicarboxylate reacts with p-anisidine in the presence of Ni(ClO4_4)2_2·6H2_2O, followed by alkaline saponification, to produce 1-(4-methoxyphenyl)-5-(4-methylphenyl)pyrrolidin-2-one in 45% yield .

Optimization Challenges

  • Steric Hindrance: Bulky substituents on the cyclopropane or amine reduce reaction efficiency.

  • Regioselectivity: Competing pathways may yield regioisomers, necessitating chromatographic purification .

  • Catalyst Selection: Nickel perchlorate outperforms Fe(OTf)3_3 or Sc(OTf)3_3 in promoting cyclization .

Biological Activity and Mechanisms

Prolyl-tRNA Synthetase Inhibition

A derivative, 1-(pyridin-4-yl)pyrrolidin-2-one (PPL), exhibits potent inhibition of Toxoplasma gondii prolyl-tRNA synthetase (PRS), a validated drug target. PPL analogs bind to the ATP pocket of PRS, disrupting protein synthesis in parasites .

Key Findings:

  • EC50_{50} Values: Analog L35 shows an EC50_{50} of 27 nM against T. gondii, outperforming pyrimethamine (396 nM) .

  • Resistance Mutations: T477A and T592S mutations in TgPRS confer resistance by altering drug-binding topology .

Comparative Analysis of Derivatives

DerivativeSubstituentsBiological ActivityEC50_{50}/IC50_{50}Source
4-(Aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one1-Me, 4-NH2_2CH2_2PRS inhibitionN/A
1-(Pyridin-4-yl)pyrrolidin-2-one (PPL)1-Pyridin-4-ylAnti-Toxoplasma activity27 nM (T. gondii)
5-(Pyridin-3-yl)pyrrolidin-2-one5-Pyridin-3-ylGABA analogN/A

Applications in Drug Discovery

Antiparasitic Agents

PPL derivatives are under investigation as next-generation therapeutics for toxoplasmosis and malaria due to their high selectivity for parasitic PRS over human isoforms .

Neuroactive Compounds

The pyrrolidinone scaffold mimics γ-aminobutyric acid (GABA), enabling exploration in neurological disorders. Structural analogs modulate GABAA_A receptors, though clinical data remain preliminary .

Material Science

Functionalized pyrrolidinones serve as ligands in catalytic systems or monomers for polymers with tailored thermal and mechanical properties .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator